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Compound of Interest

Compound Name:
2-Amino-4-bromo-3,6-

difluorophenol

CAS No.: 2088851-52-7

Cat. No.: B1446198

Get Quote

Executive Summary
Halogenated aminophenols represent a critical class of bifunctional intermediates in the

synthesis of antiviral pharmaceuticals, agrochemicals, and high-performance dyes. Their utility

is defined by the interplay between the nucleophilic amino group and the acidic phenolic

hydroxyl group. However, the positioning of the halogen substituent (ortho, meta, or para)

drastically alters their physicochemical stability, biological toxicity, and synthetic reactivity.

This guide provides a technical comparison of the three primary chlorinated isomers: 2-amino-

4-chlorophenol, 4-amino-2-chlorophenol, and 2-amino-5-chlorophenol. Our analysis integrates

experimental physicochemical data with biological safety profiles to assist researchers in

selecting the optimal isomer for lead optimization and process development.

Key Insight: While 4-amino-2-chlorophenol offers superior reactivity for specific coupling

reactions due to the ortho-chlorine effect, it exhibits significantly higher nephrotoxicity

compared to its isomers, necessitating stricter handling protocols.
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Chemical Identity & Physicochemical Profiling[1]
The electronic influence of the chlorine atom varies by position, affecting the acidity (pKa) of

the phenolic proton and the nucleophilicity of the amine.

Table 1: Comparative Physicochemical Properties[2]
Property

2-Amino-4-

chlorophenol

4-Amino-2-

chlorophenol

2-Amino-5-

chlorophenol

CAS Number 95-85-2 3964-52-1 28443-50-7

Structure 1-OH, 2-NH₂, 4-Cl 1-OH, 2-Cl, 4-NH₂ 1-OH, 2-NH₂, 5-Cl

Cl Position relative to

OH
Para Ortho Meta

Cl Position relative to

NH₂
Meta Meta Para

pKa (Phenol -OH) ~9.31 (Predicted) < 9.0 (High Acidity) ~8.79 (Predicted)

LogP (Lipophilicity) ~1.8 ~1.8 ~1.9

Melting Point 136–141 °C 150–153 °C 145–153 °C

Oxidation Product
Quinone Imine

(Stable)

Quinone Imine

(Unstable)

Quinone Imine

(Reactive)

Scientific Analysis:

Acidity (pKa): The ortho-chlorine in 4-amino-2-chlorophenol exerts a strong inductive (-I)

effect closer to the hydroxyl group, stabilizing the phenoxide anion and lowering the pKa

significantly compared to the parent 4-aminophenol (pKa 10.3).

Solubility: All isomers show moderate solubility in alcohols (methanol, ethanol) but limited

solubility in neutral water. Acidification (forming the hydrochloride salt) drastically improves

aqueous solubility.

Synthetic Reactivity & Stability
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The relative positioning of functional groups dictates the stability of these isomers against

oxidation—a critical factor in storage and reaction yield.

Oxidation & Dimerization
Aminophenols are prone to oxidation, forming quinone imines.

Para-isomers (e.g., 4-amino-2-chlorophenol): Oxidize to form p-benzoquinone imines. These

are electrophilic intermediates that can hydrolyze to p-benzoquinones.

Ortho-isomers (e.g., 2-amino-4-chlorophenol): Tend to undergo oxidative dimerization

(phenoxazine formation) rather than simple quinone formation, often complicating purification

if exposed to air.

Synthetic Pathways
The standard synthesis involves the reduction of the corresponding nitro-chlorophenol.

4-Chloro-2-nitrophenol Fe / HCl
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Figure 1: Standard reductive synthesis pathway for 2-amino-4-chlorophenol. Note the risk of

oxidative dimerization upon air exposure.

Biological Performance & Toxicity Profile
For drug development, the toxicity profile is paramount. The halogenation pattern significantly

influences nephrotoxic potential.

Cytotoxicity Ranking
Based on comparative studies in renal cortical cells (Rankin et al.), the order of nephrotoxicity

is:

4-Amino-2,6-dichlorophenol > 4-Amino-2-chlorophenol > 4-Aminophenol > 4-Amino-3-

chlorophenol
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High Risk:4-Amino-2-chlorophenol is significantly more toxic than the non-halogenated

parent.

Mechanism: The toxicity is driven by bioactivation to reactive quinone imines, which deplete

cellular glutathione (GSH) and target mitochondrial proteins.

Mechanism of Action (Bioactivation)
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Figure 2: Bioactivation pathway leading to cytotoxicity. The depletion of Glutathione (GSH) is

the critical tipping point for toxicity.

Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-chlorophenol
(Fe/HCl Reduction)
This protocol avoids catalytic hydrogenation to prevent accidental dehalogenation.

Reagents:
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4-Chloro-2-nitrophenol (0.2 mol)[1]

Iron powder (finely divided, 50 g)

Hydrochloric acid (2 N)[1]

Sodium hydroxide (2 N)[1]

Procedure:

Activation: In a 500 mL three-neck flask, suspend 50 g iron powder in 200 mL water and 25

mL 2 N HCl. Heat to 90°C with vigorous mechanical stirring.

Addition: Add 4-chloro-2-nitrophenol (34.7 g) portion-wise over 60 minutes. Maintain

temperature at reflux.

Completion: Stir for an additional 30 minutes. Spot test on filter paper should show no yellow

color (absence of nitrophenol) when treated with NaOH.[1]

Workup: Add 25 mL 2 N Na₂CO₃ to precipitate iron salts. Filter hot.

Crystallization: Acidify the filtrate with conc. HCl to pH ~6. Add sodium acetate to buffer. Cool

to 4°C overnight.

Purification: Filter the "glittering plates" and wash with cold water. Dry in a vacuum oven at

40°C.

Protocol B: Spectrophotometric pKa Determination
A self-validating method using UV-Vis spectral shifts.

Buffer Prep: Prepare a series of 10 buffers ranging from pH 2.0 to 12.0 (ionic strength 0.1

M).

Stock Solution: Dissolve 10 mg of the aminophenol isomer in 10 mL methanol.

Measurement: Add 50 µL stock to 3 mL of each buffer. Record UV-Vis spectra (200–400 nm).

Analysis: Identify the isosbestic point.[2][3] Plot Absorbance vs. pH at
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of the phenolate form.

Calculation: Use the Henderson-Hasselbalch equation to derive pKa from the inflection point

of the sigmoidal curve.

References
Rankin, G. O., et al. (2014). "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity

and Mechanisms of Bioactivation." Toxicology.

BenchChem. (2025). "A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol

and Other Aminophenols."

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for

CID 77578, 4-Amino-2-chlorophenol."

Fierz-David, H. E. (1949).[1] "Fundamental Processes of Dye Chemistry: Preparation of 2-

amino-4-chlorophenol." PrepChem Archives.

Sigma-Aldrich. (2025). "Product Specification: 2-Amino-5-chlorophenol (CAS 28443-50-7)."

[4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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